molecular formula C8H11NO4 B15350393 methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate

methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate

Cat. No.: B15350393
M. Wt: 185.18 g/mol
InChI Key: YDOGBIBYYXXXPV-UHFFFAOYSA-N
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Description

Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique molecular structure that contributes to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate typically involves the reaction of 4,4-dimethyl-2-oxooxolane-3-carboxylic acid with methyl carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Medicine: In the medical field, this compound may be explored for its therapeutic properties, such as its potential use as an antiviral, anti-inflammatory, or anticancer agent.

Industry: In industry, this compound can be utilized in the development of new materials, coatings, and pharmaceuticals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4,4-dimethyl-2-oxotetrahydro-3-furancarboxylate

  • Methyl 2-(4,4-dimethyl-2-oxooxolan-3-ylidene)acetate

Uniqueness: Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it may exhibit unique biological activities and industrial applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate

InChI

InChI=1S/C8H11NO4/c1-8(2)4-13-6(10)5(8)9-7(11)12-3/h4H2,1-3H3

InChI Key

YDOGBIBYYXXXPV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1=NC(=O)OC)C

Origin of Product

United States

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